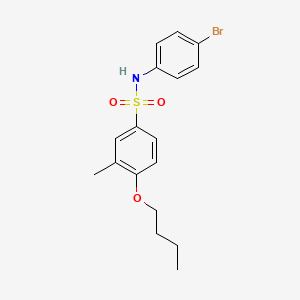
N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophényl)-4-butoxy-3-méthylbenzène-1-sulfonamide est un composé organique qui appartient à la classe des sulfonamides. Ce composé se caractérise par la présence d'un groupe bromophényle, d'un groupe butoxy et d'un groupe sulfonamide liés à un noyau benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-bromophényl)-4-butoxy-3-méthylbenzène-1-sulfonamide implique généralement la réaction de la 4-bromophénylamine avec le chlorure de 4-butoxy-3-méthylbenzènesulfonyle. La réaction est effectuée en présence d'une base telle que la triéthylamine dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles telles que la température, le solvant et le temps de réaction est cruciale pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
N-(4-bromophényl)-4-butoxy-3-méthylbenzène-1-sulfonamide peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le groupe bromophényle peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Réactions d'oxydation : Le groupe butoxy peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réactions de réduction : Le groupe sulfonamide peut être réduit pour former les amines correspondantes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent l'azoture de sodium, le thiocyanate de potassium et diverses amines. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide sont couramment utilisés.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Réactions de substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Réactions d'oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réactions de réduction : Formation d'amines.
Applications De Recherche Scientifique
N-(4-bromophényl)-4-butoxy-3-méthylbenzène-1-sulfonamide possède plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses propriétés antimicrobiennes et antiprolifératives potentielles.
Mécanisme d'action
Le mécanisme d'action de N-(4-bromophényl)-4-butoxy-3-méthylbenzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut imiter la structure de l'acide para-aminobenzoïque (PABA), un substrat de l'enzyme dihydroptéroate synthase. En inhibant cette enzyme, le composé peut interférer avec la synthèse de l'acide folique chez les micro-organismes, ce qui entraîne l'inhibition de leur croissance . De plus, le groupe bromophényle peut interagir avec diverses protéines cellulaires, ce qui peut entraîner des effets antiprolifératifs .
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition . Additionally, the bromophenyl group can interact with various cellular proteins, potentially leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-bromophényl)thiazol-2-yl-2-chloroacétamide : Connu pour ses propriétés antimicrobiennes et antiprolifératives.
N-(4-bromophényl)sulfonylbenzoyl-L-valine : Étudié pour ses activités antimicrobiennes et antioxydantes.
Unicité
N-(4-bromophényl)-4-butoxy-3-méthylbenzène-1-sulfonamide est unique en raison de la présence du groupe butoxy, qui peut améliorer sa lipophilie et potentiellement améliorer son interaction avec les membranes biologiques. Cette caractéristique structurelle peut contribuer à ses activités biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H20BrNO3S |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-butoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3 |
Clé InChI |
GBYMSUBFJUPCLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12267437.png)
![2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12267438.png)
![1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine](/img/structure/B12267445.png)
![1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B12267454.png)
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267456.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12267464.png)

![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12267472.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267477.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267484.png)
![6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12267497.png)

![N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12267505.png)
![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12267506.png)
